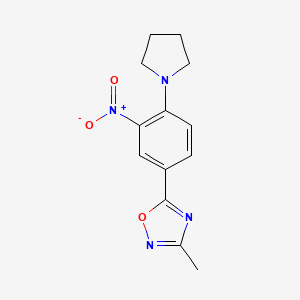
3-methyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound with a molecular formula C15H17N5O3. It is a potential drug candidate that has been extensively studied for its therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-methyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole exhibits anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and to have potential as a treatment for neurological disorders. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential as an anti-cancer agent and treatment for neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 3-methyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and the biochemical and physiological effects of the compound. Another direction is to explore its potential as a therapeutic agent for a wider range of diseases and disorders. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 3-methyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole involves the condensation of 3-nitro-4-(pyrrolidin-1-yl)aniline with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then oxidized with hydrogen peroxide to yield the desired compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
3-methyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole has been investigated for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-5-(3-nitro-4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-14-13(20-15-9)10-4-5-11(12(8-10)17(18)19)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUQUDQTETYCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

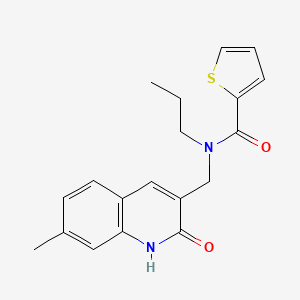
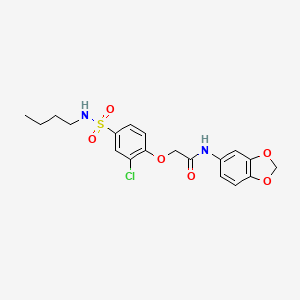
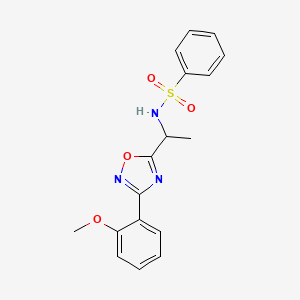
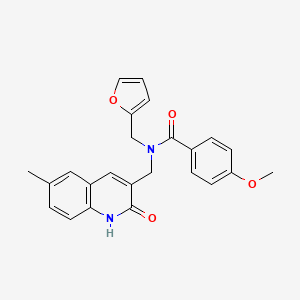
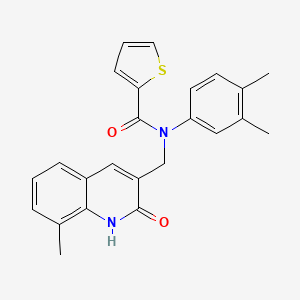
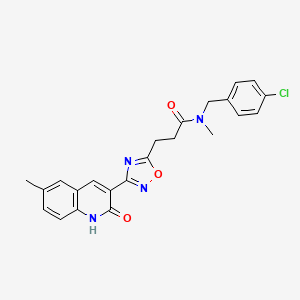
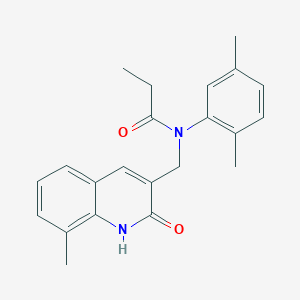
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)

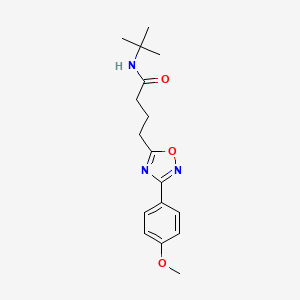
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
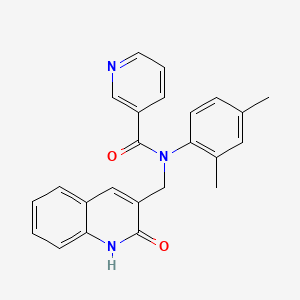
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)
